Ayanin is a natural product found in Plumeria rubra, Melicope semecarpifolia, and other organisms with data available.
Ayanin
CAS No.: 572-32-7
Cat. No.: VC21337937
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 572-32-7 |
---|---|
Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 |
Standard InChI Key | KPCRYSMUMBNTCK-UHFFFAOYSA-N |
SMILES | COC1=C(Oc2cc(OC)cc(O)c2C1=O)c3ccc(OC)c(O)c3 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O |
Melting Point | 173°C |
Chemical Structure and Properties
Ayanin is chemically identified as 3,7,4'-tri-O-methylated derivative of quercetin, also known as quercetin-3,7,4'-O-trimethylether . Its chemical formula is C₁₈H₁₆O₇ with a molecular weight of 344.3 g/mol . As a flavonoid, ayanin's structure consists of a 15-carbon skeleton arranged in a C6-C3-C6 configuration, which is characteristic of flavonols, with three methoxy groups at positions 3, 7, and 4' .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of ayanin:
Property | Description |
---|---|
Chemical Name | 3,7,4'-tri-O-methylated quercetin |
Molecular Formula | C₁₈H₁₆O₇ |
Molecular Weight | 344.3 g/mol |
CAS Number | 572-32-7 |
Physical State | Powder |
Purity (Commercial) | ≥98% |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
The chemical structure of ayanin features characteristic functional groups that contribute to its biological activities, particularly its ability to interact with specific enzymes and proteins involved in various pathological processes .
Natural Sources and Biosynthesis
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Croton schiedeanus | Euphorbiaceae | Not specified | |
Callicarpa nudiflora | Lamiaceae | Not specified | |
Curcuma aromatica | Zingiberaceae | Rhizomes |
Biosynthesis
The biosynthesis of ayanin in plants involves enzymatic methylation of quercetin. Specifically, the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl methionine to rhamnazin (a dimethylated quercetin), resulting in the production of ayanin and S-adenosylhomocysteine . This enzymatic process represents an important step in the specialized metabolism of flavonoids in certain plant species.
Additionally, ayanin can be synthesized artificially through chemical methods, which is significant for research purposes and potential pharmaceutical applications .
Pharmacological Activities
Recent research has revealed diverse pharmacological activities of ayanin, making it a compound of interest for various therapeutic applications. These activities range from antimicrobial and anti-asthmatic to potential anticancer properties.
Antimicrobial Properties
One of the most significant findings regarding ayanin's biological activity is its potential as an antimicrobial agent, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Research published in 2023 identified ayanin as an inhibitor of Caseinolytic protease (ClpP), an important virulence factor in MRSA .
Ayanin demonstrated inhibitory activity against MRSA ClpP with an IC₅₀ value of 19.63 μM . The compound was found to reduce the virulence of Staphylococcus aureus by down-regulating several important virulence factors, including agrA, RNAIII, hla, pvl, psmα, and spa .
Molecular studies revealed that ayanin binds to ClpP, with potential binding sites including ASP-168, ASN-173, and ARG-171. Further investigation through ClpP mutagenesis identified ARG-171 and ASN-173 as the main active sites for ClpP interaction with ayanin . The binding affinity (K₁) of ayanin with ClpP was measured at 3.15 × 10⁻⁵ M through surface plasmon resonance analysis .
Significantly, ayanin exhibited therapeutic effects against pneumonia infection induced by S. aureus in mice, with enhanced efficacy when combined with vancomycin . These findings position ayanin as a promising agent for combating MRSA infections, which represent a global health threat due to antimicrobial resistance.
Derivatives and Related Compounds
Ayanin belongs to a broader group of methylated flavonols that share structural similarities and often exhibit related biological activities. Understanding the relationship between ayanin and its structural analogues provides valuable insights into the structure-activity relationships of these compounds.
Ayanin Derivatives
Ayanin diacetate, a semi-synthetic derivative of ayanin, has demonstrated significant anticancer activities as described in the previous section . This derivative's enhanced cytotoxic effects against cancer cells while sparing normal cells highlight the potential for developing ayanin-based compounds with improved pharmacological properties.
Related Methylated Flavonols
Ayanin shares structural similarities with several other methylated flavonols, including syringetin, laricitrin, and isorhamnetin . These compounds are characterized by their O-methylation patterns on the flavonol backbone and exhibit a spectrum of pharmacological activities.
Compound | Structure | Key Biological Activities |
---|---|---|
Ayanin | 3,7,4'-tri-O-methylated quercetin | Antimicrobial, anti-asthmatic |
Syringetin | 3',5'-dimethoxy derivative of quercetin | Antioxidant, antimutagenic, hepatoprotective |
Laricitrin | 3'-methoxy-5'-hydroxy derivative of quercetin | Antioxidant, antimutagenic |
Isorhamnetin | 3'-O-methylated quercetin | Antioxidant, antidiabetic, antilipogenic |
These methylated flavonols are known for their antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties . Additionally, they have been reported to inhibit carcinogenesis and cancer development . The structural relationships between these compounds provide a foundation for understanding how specific methylation patterns influence biological activities and may guide the development of novel therapeutic agents.
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